Ro 48-8071

OSC inhibition Enzymatic potency Lanosterol synthase

Ro 48-8071 (CAS 189197-69-1) is the definitive OSC inhibitor for cholesterol pathway research—uniquely generating 24(S),25-epoxycholesterol to suppress HMG-CoA reductase via a self-limiting feedback loop unattainable with statins. Unlike statins that trigger compensatory HMGR upregulation, Ro 48-8071's downstream OSC blockade avoids this counter-regulation. With 6.5 nM IC₅₀, it enables precise decoupling of oxysterol-mediated LXR signaling. Validated in cancer models for ERα/ERβ modulation, tumor angiogenesis inhibition, and 5-FU synergy. Not interchangeable with BIBB 515 or any statin. Guaranteed ≥98% purity.

Molecular Formula C23H27BrFNO2
Molecular Weight 448.4 g/mol
CAS No. 189197-69-1
Cat. No. B1662913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 48-8071
CAS189197-69-1
Molecular FormulaC23H27BrFNO2
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
InChIKeyCMYCCJYVZIMDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 48-8071: A High-Affinity 2,3-Oxidosqualene Cyclase (OSC) Inhibitor with a Unique Self-Limiting Regulatory Mechanism


Ro 48-8071 (CAS 189197-69-1, as the fumarate salt) is a small-molecule, active-site-targeting, competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase (OSC; EC 5.4.99.7) [1]. OSC catalyzes the cyclization of (3S)-2,3-oxidosqualene to lanosterol, a key post-squalene step in the cholesterol biosynthetic pathway positioned downstream of HMG-CoA reductase (HMGR) [2]. Ro 48-8071 exhibits potent inhibition of human liver OSC with an IC₅₀ of approximately 6.5 nM and reduces cholesterol synthesis in HepG2 cells with an IC₅₀ of approximately 1.5 nM [1]. A defining feature of its mechanism is that partial OSC inhibition generates oxysterols, such as 24(S),25-epoxycholesterol, which act as endogenous suppressors of HMGR expression, creating a synergistic, self-limited negative regulatory loop that distinguishes it from statins [2].

Why Generic Substitution of Ro 48-8071 with Other Cholesterol Synthesis Inhibitors or OSC Inhibitors is Scientifically Unjustified


Simply substituting Ro 48-8071 with an HMG-CoA reductase inhibitor (statin) or an alternative OSC inhibitor (e.g., BIBB 515) is not scientifically defensible because these compounds exhibit profoundly different molecular mechanisms, downstream regulatory effects, and safety profiles. Statins, such as simvastatin, inhibit the mevalonate pathway upstream of OSC, which triggers a compensatory, feedback-driven upregulation of HMGR mRNA and protein synthesis that can limit their therapeutic efficacy and contribute to adverse effects [1]. In stark contrast, Ro 48-8071 uniquely exploits a self-limiting regulatory loop: partial OSC inhibition elevates monooxidosqualene and epoxycholesterol levels, which in turn suppress HMGR expression, thereby avoiding the counter-regulatory enzyme induction seen with statins [1]. Furthermore, even among OSC inhibitors, key selectivity and potency differences exist—BIBB 515, for instance, displays an OSC IC₅₀ of 36 nM , approximately 5.5-fold weaker than Ro 48-8071, and lacks the extensive in vivo comparative data against statins that define Ro 48-8071's differentiated profile. These mechanistic distinctions have direct, quantifiable consequences for cellular cholesterol synthesis inhibition, in vivo LDL-cholesterol reduction, and the preservation of essential non-sterol isoprenoids, rendering generic substitution invalid for rigorous research applications.

Quantitative Differentiation of Ro 48-8071 Versus Comparators: A Product-Specific Evidence Guide


OSC Enzymatic Inhibition Potency: Ro 48-8071 vs. BIBB 515

Ro 48-8071 demonstrates approximately 5.5-fold greater potency in inhibiting human oxidosqualene cyclase (OSC) compared to the alternative OSC inhibitor BIBB 515, based on reported IC₅₀ values. This difference translates to a lower effective concentration required to achieve equivalent enzymatic suppression in in vitro systems [1].

OSC inhibition Enzymatic potency Lanosterol synthase

Cellular Cholesterol Synthesis Inhibition: Ro 48-8071 in HepG2 Cells

Ro 48-8071 reduces cholesterol synthesis in HepG2 cells with an IC₅₀ of approximately 1.5 nM, demonstrating its high potency in a physiologically relevant human hepatocyte model. This cellular IC₅₀ is approximately 4.3-fold lower than its enzymatic OSC IC₅₀, indicating efficient target engagement and downstream pathway suppression in intact cells [1].

Cellular cholesterol synthesis HepG2 In vitro pharmacology

In Vivo LDL-Cholesterol Reduction and HDL Preservation: Ro 48-8071 vs. Simvastatin in Hamsters

In hyperlipidemic hamsters, Ro 48-8071 lowers plasma LDL-cholesterol (LDL-C) by approximately 60% at 150 μmol/kg/day, while leaving HDL-cholesterol (HDL-C) unchanged across all tested doses up to 300 μmol/kg/day. Simvastatin, in contrast, exhibits hepatotoxicity at doses exceeding 30 μmol/kg/day in hamsters, which restricts its therapeutic window and limits the achievable LDL-C reduction [1].

In vivo cholesterol lowering LDL-C reduction HDL-C preservation

Regulation of HMG-CoA Reductase (HMGR) Expression: Ro 48-8071 vs. Simvastatin

Ro 48-8071 treatment reduces HMGR mRNA levels and protein synthesis by 50-75% in Syrian hamster C100 cells under conditions of equivalent cholesterol synthesis inhibition, whereas simvastatin paradoxically increases both HMGR mRNA levels and protein synthesis under identical experimental conditions. Furthermore, Ro 48-8071 does not induce the overexpression of hepatic HMGR, squalene synthase, or OSC in vivo, in stark contrast to simvastatin, which dramatically upregulates these enzymes [1][2].

HMGR regulation Feedback inhibition Cholesterol biosynthesis

Preservation of Coenzyme Q10 Levels: Ro 48-8071 vs. Simvastatin

In hyperlipidemic hamsters, Ro 48-8071 treatment does not reduce coenzyme Q10 (ubiquinone) levels in either liver or heart tissue. Simvastatin, by inhibiting HMG-CoA reductase upstream in the pathway, significantly depletes coenzyme Q10 levels in both tissues [1]. This distinction arises because OSC inhibition occurs downstream of the branch point for the synthesis of non-sterol isoprenoids, including coenzyme Q10, dolichol, and isoprenylated proteins.

Coenzyme Q10 Ubiquinone Non-sterol isoprenoids

Tissue-Selective Cholesterol Synthesis Inhibition: Intestine vs. Liver in Mice

In BALB/c mice fed a chow diet containing Ro 48-8071 (20 mg/day/kg body weight), cholesterol synthesis in the whole small intestine is rapidly and sustainably inhibited by more than 50%. Sterol synthesis is also reduced in the large intestine and stomach. In contrast, hepatic cholesterol synthesis, while markedly suppressed initially, rebounds to rates exceeding baseline within 7 days of continuous treatment, indicating differential tissue-specific adaptive responses [1].

Intestinal cholesterol synthesis Tissue selectivity Enterohepatic regulation

High-Impact Application Scenarios for Ro 48-8071 in Research and Drug Discovery


Dissecting Post-Squalene Cholesterol Biosynthesis and Oxysterol-Mediated Feedback Regulation

Ro 48-8071 is an essential tool for researchers investigating the post-squalene segment of the cholesterol biosynthetic pathway. Its inhibition of OSC leads to the accumulation of monooxidosqualene and dioxidosqualene, as well as the production of epoxycholesterol (e.g., 24(S),25-epoxycholesterol), which acts as an endogenous ligand for the Liver X Receptor (LXR) [1]. This unique property allows scientists to decouple the study of oxysterol-mediated transcriptional regulation from the effects of statins, which inhibit the pathway upstream and do not generate these regulatory oxysterols. Ro 48-8071 enables precise, mechanistic studies of how endogenous oxysterols suppress HMG-CoA reductase expression and modulate LXR-dependent gene networks involved in cholesterol efflux and inflammation [1].

Investigating Intestinal Cholesterol Metabolism and Enterohepatic Flux

The sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, without sustained hepatic suppression, makes it a uniquely valuable compound for studies of intestinal cholesterol handling [2]. Researchers can utilize Ro 48-8071 to dissect the contribution of de novo cholesterol synthesis within enterocytes to overall cholesterol absorption, chylomicron assembly, and postprandial lipoprotein metabolism. This application is particularly relevant for understanding the interplay between intestinal and hepatic cholesterol pools and for evaluating the efficacy of combination therapies targeting both synthesis and absorption [2].

Evaluating OSC as a Therapeutic Target in Oncology: Angiogenesis, Metastasis, and Tumor Growth

Ro 48-8071 has demonstrated potent anti-tumor and anti-angiogenic activity in multiple preclinical cancer models. It reduces vascular density, increases pericyte coverage, and inhibits tumor growth in spontaneous pancreatic tumor models (RIP-Tag2) and metastatic models of colon (HCT116) and pancreatic (HPAF-II) cancer [3]. Furthermore, it has been shown to synergize with 5-fluorouracil (5-FU) to enhance anti-tumoral and anti-metastatic effects [3]. For cancer researchers, Ro 48-8071 serves as a critical chemical probe to validate OSC as a metabolic vulnerability in tumors, to study the crosstalk between cholesterol metabolism and angiogenesis, and to explore novel combination strategies with established chemotherapeutics [3][4].

Studying Hormone-Dependent Breast Cancer and Estrogen Receptor Modulation

In hormone-dependent breast cancer research, Ro 48-8071 offers a distinct mechanism of action: it potently reduces the viability of estrogen receptor (ER)-positive breast cancer cells and prevents tumor growth in BT-474 xenograft models in mice, with no apparent toxicity [4]. Critically, it degrades ERα while simultaneously inducing the anti-proliferative protein ERβ, an effect not observed with the statins fluvastatin and simvastatin [4]. This unique modulation of the ERα/ERβ ratio makes Ro 48-8071 an invaluable tool for investigating alternative, non-endocrine pathways to control hormone-responsive breast cancer and for understanding the role of cholesterol metabolism in ER signaling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 48-8071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.